molecular formula C7H7NO B13005332 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile

2-Oxobicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B13005332
M. Wt: 121.14 g/mol
InChI Key: QORNNYYSKADKQF-UHFFFAOYSA-N
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Description

Contextualization of Bicyclo[2.1.1]hexane Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

Bicyclo[2.1.1]hexane scaffolds have emerged as valuable building blocks in advanced organic synthesis and medicinal chemistry. Their rigid framework and well-defined stereochemistry make them attractive as bioisosteres for commonly encountered aromatic rings, such as benzene (B151609). The replacement of flat, two-dimensional aromatic systems with three-dimensional bicyclic structures can lead to significant improvements in the physicochemical properties of a molecule, including enhanced solubility and metabolic stability. This has led to their increasing use in the development of novel therapeutic agents. The synthesis of these scaffolds has been a subject of considerable research, with intramolecular [2+2] photocycloaddition of dienes being a prominent method for their construction. nih.govacs.orgrsc.orgnih.govnih.gov

The Unique Structural Features and Conformational Rigidity of 2-Oxabicyclo[2.1.1]hexane Systems

The introduction of a heteroatom, such as oxygen, into the bicyclo[2.1.1]hexane framework to form a 2-oxabicyclo[2.1.1]hexane system imparts further unique properties. The presence of the oxygen atom can enhance polarity and the potential for hydrogen bonding, which can be advantageous for modulating a compound's pharmacokinetic profile. nih.gov The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has been achieved through various methods, including intramolecular photocycloaddition reactions of enones. researchgate.net The rigid conformation of these systems, a direct consequence of the bridged structure, allows for precise spatial positioning of substituents, a critical factor in the design of molecules that interact with specific biological targets.

Positioning of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile within the Scope of Functionalized Bridged Bicyclic Cores

This compound represents a specific and highly functionalized iteration of the bridged bicyclic motif. The presence of both a ketone (oxo) and a nitrile (carbonitrile) group on the bicyclo[2.1.1]hexane core provides multiple points for further chemical modification and introduces specific electronic and steric properties.

The ketone at the 2-position introduces a planar, sp²-hybridized center, influencing the local geometry and providing a site for nucleophilic attack or conversion to other functional groups. The nitrile group at the bridgehead position (C1) is a versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group or a halogen atom and can participate in various chemical transformations. rsc.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov The introduction of a nitrile can also modulate a molecule's metabolic stability. researchgate.net The synthesis of such α-cyanoketones in other systems has been achieved through methods like the reductive cyanation of α-bromo ketones. cluster-science.comorganic-chemistry.org

The combination of these two functional groups on a rigid, three-dimensional scaffold makes this compound a potentially valuable building block for the synthesis of complex molecules with precisely controlled architectures and functionalities.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its properties and potential can be inferred from studies on closely related analogs.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known characteristics of its parent scaffold and the influence of its functional groups. The bicyclic core imparts rigidity and a defined three-dimensional shape. The presence of the polar ketone and nitrile functionalities is expected to increase its solubility in polar solvents compared to the unsubstituted bicyclo[2.1.1]hexane.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value/Characteristic Basis for Prediction
Molecular Formula C₇H₇NO Based on structure
Molecular Weight 121.14 g/mol Based on structure
Appearance Likely a solid at room temperature General property of similar small organic molecules
Solubility Expected to be soluble in polar organic solvents Presence of polar ketone and nitrile groups

Spectroscopic Data

Table 2: Representative Spectroscopic Data for a Bicyclo[2.1.1]hexan-2-one Core

Nucleus Representative Chemical Shift (δ) / ppm Multiplicity and Coupling Constants (J) Assignment
¹³C ~211 Singlet C=O (Ketone)
¹³C ~120 Singlet C≡N (Nitrile)
¹³C ~68 Singlet C1 (Bridgehead with nitrile)
¹³C ~45 Doublet C4 (Bridgehead)
¹³C ~42 Triplet Methylene (B1212753) bridge carbons
¹³C ~31 Triplet Methylene bridge carbons
¹H ~2.9 Multiplet Bridgehead proton
¹H ~2.4 Multiplet Methylene bridge protons
¹H ~2.1 Multiplet Methylene bridge protons

Note: These are estimated values based on analogous structures and are intended for illustrative purposes. Actual experimental values may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-oxobicyclo[2.1.1]hexane-1-carbonitrile

InChI

InChI=1S/C7H7NO/c8-4-7-2-5(3-7)1-6(7)9/h5H,1-3H2

InChI Key

QORNNYYSKADKQF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1=O)C#N

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 2 Oxobicyclo 2.1.1 Hexane 1 Carbonitrile Derivatives

Ring-Opening Reactions and Skeletal Rearrangements

The strained nature of the bicyclo[2.1.1]hexane skeleton makes it susceptible to reactions that involve cleavage of one or more of its bonds, leading to novel molecular architectures. These transformations are often driven by the release of ring strain.

Notable skeletal rearrangements include ring-expansion reactions of the ketone. For instance, the Baeyer-Villiger rearrangement can be employed to convert the cyclic ketone into a lactone, thereby expanding the ring. chemrxiv.org Similarly, the Schmidt reaction offers a pathway to a corresponding lactam. chemrxiv.org These reactions create expanded heterocyclic systems from the bicyclic ketone precursor. chemrxiv.org It has been observed that these ring-expansion reactions can proceed with high regioselectivity. chemrxiv.org

In some cases, monosubstituted bicyclobutane (BCB) ketones can undergo a cascade sequence involving an Alder-ene reaction, a 4π electrocyclic ring-opening, and a subsequent [4+2] cycloaddition to yield fused benzoxepines. researchgate.net

Table 1: Skeletal Rearrangements of Bicyclo[2.1.1]hexanone Derivatives

Starting Material Reagents Product Type Reference
Bicyclo[2.1.1]hexan-2-one derivative mCPBA Ring-expanded lactone chemrxiv.org

This table illustrates representative ring-expansion reactions on the bicyclo[2.1.1]hexane core.

Functional Group Interconversions on the Bridged System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk On the 2-oxobicyclo[2.1.1]hexane-1-carbonitrile scaffold, the ketone is a primary site for such modifications.

The ketone can be derivatized through various classical reactions. For example, Wittig and Horner-Wadsworth-Emmons reactions can convert the carbonyl group into an alkene. chemrxiv.org The resulting unsaturated product can be further modified, for instance, through hydrogenation to yield a saturated derivative. chemrxiv.org The ketone can also serve as a precursor for other functional groups. Nucleophilic addition of reagents like trimethylsilyl (B98337) cyanide (TMSCN), followed by hydrolysis, can generate a cyanohydrin. chemrxiv.org Furthermore, the addition of organometallic reagents such as Grignard reagents (e.g., MeMgBr) leads to the formation of tertiary alcohols. chemrxiv.org

In related bicyclic systems, ester moieties have been converted into amides, which can then be reacted with organolithium reagents to furnish aryl ketones. rsc.org Saponification of esters to their corresponding carboxylic acids is also a common transformation. rsc.org

Table 2: Functional Group Interconversions of the Ketone Moiety

Reaction Type Reagents Product Functional Group Reference
Wittig Reaction MeOCH₂P(Ph₃)Cl, KOtBu Methylene (B1212753) ether chemrxiv.org
HWE Reaction (OEt)₂P(O)CO₂Et, NaH α,β-Unsaturated ester chemrxiv.org
Cyanohydrin Formation TMSCN, ZnI₂, then HCl α-Hydroxy nitrile chemrxiv.org
Grignard Addition MeMgBr, THF Tertiary alcohol chemrxiv.org

This table summarizes key transformations of the ketone on the bicyclo[2.1.1]hexane scaffold.

Stereoselective Post-Synthetic Modifications

The three-dimensional structure of bicyclic compounds is critical for their application, particularly in medicinal chemistry, where the absolute configuration can significantly impact biological activity. chemrxiv.org Therefore, stereoselective modifications of the this compound scaffold are of high importance.

Post-synthetic modifications that control stereochemistry are crucial for accessing specific enantiomers or diastereomers. One strategy involves the use of a chiral auxiliary. For example, the reductive cleavage of an Evans auxiliary attached to a bicyclo[2.1.1]hexane system has been shown to provide an entry to enantioenriched bicyclic alcohols. rsc.org

While many asymmetric methods focus on the initial construction of the bicyclic core chemrxiv.orgacs.org, stereoselective reactions on the pre-formed scaffold are also vital. A key transformation in this context is the stereoselective reduction of the ketone at the C-2 position. Such reductions can, in principle, lead to either exo- or endo-alcohols, and controlling this selectivity is a significant synthetic challenge. The choice of reducing agent and reaction conditions determines the stereochemical outcome, which is influenced by the steric environment of the bicyclic framework.

Reactivity Profile of the Nitrile Group in the Bicyclic System

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. libretexts.org Its carbon atom is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Key transformations of the nitrile group include:

Reduction: The nitrile can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgvanderbilt.edu This reaction proceeds through the formation of an intermediate imine anion. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (R-CONH₂), while complete hydrolysis under more forcing conditions leads to a carboxylic acid (R-COOH). libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon aqueous workup yields a ketone. libretexts.org

The reactivity of the bridgehead nitrile in the this compound system is expected to follow these general principles. However, the steric hindrance imposed by the rigid bicyclic structure may influence reaction rates and require optimized conditions compared to simpler aliphatic or aromatic nitriles.

Table 3: Potential Transformations of the Nitrile Group

Transformation Product Functional Group Typical Reagents Reference
Reduction Primary Amine LiAlH₄ libretexts.org
Partial Hydrolysis Primary Amide H₂O, acid or base libretexts.org
Complete Hydrolysis Carboxylic Acid H₂O, H₂SO₄, heat libretexts.org

This table outlines the expected reactivity of the nitrile group based on established chemical principles.

Computational and Theoretical Investigations of 2 Oxobicyclo 2.1.1 Hexane 1 Carbonitrile Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding within strained bicyclic systems. For the 2-oxobicyclo[2.1.1]hexane-1-carbonitrile molecule, the electronic landscape is dominated by the interplay between the strained bicyclic framework and the electron-withdrawing nature of the ketone and nitrile functionalities.

The bicyclo[2.1.1]hexane cage itself possesses significant strain energy due to deviations from ideal bond angles. Computational studies on the parent hydrocarbon reveal a total strain energy of approximately 25 kcal/mol. The introduction of a carbonyl group at the C2 position induces further electronic redistribution. The π-system of the carbonyl group and the inherent polarization of the C=O bond influence the electron density throughout the scaffold.

The bridgehead carbonitrile group (C≡N) is a strong electron-withdrawing group. Its carbon atom is electrophilic, a property arising from resonance structures that place a positive charge on this carbon. libretexts.org This electrophilicity is a key determinant of the molecule's reactivity. DFT calculations on related systems, such as 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, have shown that remote substituents significantly influence the electronic properties and facial selectivity of the ketone. core.ac.uk By analogy, the C1-carbonitrile group in this compound is expected to have a profound impact on the molecular electrostatic potential (MESP) map, creating a region of high positive potential around the nitrile carbon and influencing the reactivity of the adjacent carbonyl group.

Table 1: Calculated Electronic Properties of a Model Bicyclo[2.1.1]hexane System

PropertyCalculated ValueMethod
Total Strain Energy (Parent Scaffold)~25 kcal/molComputational Study
C-O Bond Length (2-oxabicyclo)1.43 ÅDFT
C-Br Bond Length (Bridgehead Substituted)1.93 ÅDFT

Mechanistic Elucidation of Synthetic Pathways via Density Functional Theory (DFT) Calculations

DFT calculations have proven invaluable in elucidating the mechanisms of reactions that form bicyclo[2.1.1]hexane scaffolds. nih.gov The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, direct precursors to the title compound, has been achieved through methods like sequential SmI₂-mediated pinacol (B44631) coupling and acid-catalyzed pinacol rearrangement. acs.orgnih.govchemistryviews.org

Computational studies on related catalyst-controlled divergent syntheses of bicyclo[2.1.1]hexanes have provided deep mechanistic insights. For instance, in a Cu(I)/Au(I)-catalyzed reaction, DFT calculations revealed that the preference for different products arises from the coordination geometry of the metal catalyst. Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates intramolecular cyclization to form the bicyclo[2.1.1]hexane. In contrast, Au(I) stabilizes key intermediates through a four-coordinate geometry, leading to an alternative reaction pathway. nih.gov

For the synthesis of this compound, a plausible route involves the functionalization of a 1-substituted bicyclo[2.1.1]hexan-2-one. The introduction of the nitrile group at the bridgehead could be achieved via nucleophilic substitution or other functional group interconversions. DFT calculations would be crucial in predicting the feasibility and stereochemical outcome of such transformations, considering the steric hindrance at the bridgehead position.

Conformational Analysis and Energy Landscapes of 2-Oxobicyclo[2.1.1]hexane Systems

The bicyclo[2.1.1]hexane system is conformationally rigid. nih.gov Unlike more flexible ring systems like cyclopentane, the puckering and bond rotations are severely restricted. nih.gov This rigidity is a defining characteristic and a primary reason for its use as a bioisostere.

Computational studies on 2-azabicyclo[2.1.1]hexane derivatives using DFT have identified multiple energy minima corresponding to different conformations, although the energy differences are often small. researchgate.net For this compound, the rigid bicyclic core would be the dominant structural feature. The primary conformational variables would involve the orientation of substituents, though in this case, the ketone is part of the ring and the nitrile is linear. The interaction between the lone pairs of the carbonyl oxygen and the electron-deficient nitrile group could lead to subtle changes in the geometry and energy landscape compared to the parent ketone.

The high degree of conformational restriction and the inherent strain of the system can also impact the reactivity of the functional groups. For instance, enolate formation at the C3 position of the ketone might be sterically and electronically disfavored due to the rigid structure. acs.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools to predict the reactivity, regioselectivity, and stereoselectivity of complex molecules. For this compound, several reactive sites are present, and their behavior is influenced by the strained bicyclic framework.

The carbonyl group at C2 is a primary site for nucleophilic attack. Computational studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have shown that remote electron-withdrawing substituents can diminish the syn-face preference during hydride reduction. core.ac.uk The strongly electron-withdrawing nitrile group at the bridgehead of the title compound is therefore expected to significantly influence the π-facial selectivity of nucleophilic additions to the ketone. MESP maps generated from ab initio calculations can be particularly insightful in predicting the preferred trajectory of an incoming nucleophile. libretexts.org

The nitrile group itself is an electrophilic center and can react with strong nucleophiles like Grignard reagents to form ketones after hydrolysis. However, the bridgehead position is sterically hindered, which would likely necessitate harsh reaction conditions for a nucleophilic attack to occur at the nitrile carbon.

DFT calculations can be used to model the transition states for various possible reactions, allowing for the prediction of the most likely reaction pathway and the resulting stereochemistry. For example, in the context of C-H activation, computational workflows have been developed to predict regioselectivity by comparing the activation barriers of different reaction sites.

Table 2: Predicted Reactivity of Functional Groups

Functional GroupPredicted ReactivityControlling Factors
Ketone (C2)Nucleophilic additionπ-facial selectivity influenced by C1-nitrile group
Carbonitrile (C1)Electrophilic; susceptible to strong nucleophilesSteric hindrance at the bridgehead position
α-Protons (C3)Deprotonation to form enolateSterically and electronically disfavored due to ring strain

Molecular Dynamics Simulations for Conformational Sampling

For this compound, MD simulations could be used to explore its behavior in different environments, such as in aqueous solution or within a protein binding pocket. These simulations would provide a more realistic picture of its conformational preferences and intermolecular interactions than static quantum chemical calculations. By parameterizing the force field for this specific molecule, one could simulate its dynamic behavior and calculate properties such as the radial distribution functions of solvent molecules around its functional groups, providing insights into its solvation and potential for forming hydrogen bonds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Oxobicyclo 2.1.1 Hexane 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-oxobicyclo[2.1.1]hexane-1-carbonitrile in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum is expected to show distinct signals for the bridgehead protons and the methylene (B1212753) bridge protons. The bridgehead proton (C5-H) adjacent to the ketone would likely appear as a multiplet, influenced by coupling to the surrounding methylene protons. The ¹³C NMR spectrum is characterized by key resonances for the carbonyl carbon (C=O) and the nitrile carbon (C≡N). The carbonyl carbon is anticipated to resonate significantly downfield, typically in the range of δ 210-212 ppm for similar bicyclo[2.1.1]hexan-2-one systems. mdpi.com The nitrile carbon signal would appear further upfield, while the bridgehead carbon (C1) bearing the nitrile group would also be clearly identifiable.

Based on data from analogous 1-substituted bicyclo[2.1.1]hexan-2-ones, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. mdpi.com

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Multiplicity
1 (C-CN)~68--
2 (C=O)~211--
3~45~2.5m
4~42~2.1m
5~31~2.9m (bridgehead)
6~38~2.2m
7 (CN)~118--

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and elucidating the through-bond and through-space connectivities within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. nih.gov For this compound, HMBC would definitively establish the connectivity around the quaternary bridgehead carbon (C1) and the carbonyl carbon (C2). Key expected correlations would include cross-peaks between the bridgehead proton (C5-H) and carbons C1, C2, C4, and C6, confirming the bicyclic framework.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. In a rigid system like a bicyclo[2.1.1]hexane, NOE (or NOESY) experiments are particularly powerful for stereochemical assignments. nih.govmanchester.ac.uk For instance, NOE correlations would be expected between the bridgehead proton (C5-H) and the syn protons on the C3 and C6 methylene bridges, helping to confirm the rigid, cage-like structure. If diastereomers were present, distinct NOE patterns would be instrumental in their differentiation.

Expected Key 2D NMR Correlations

TechniqueProton(s)Correlated Carbon(s)/Proton(s)Information Gained
HMBC H5 (bridgehead)C1, C2, C4, C6, C7Confirms bridgehead position and connectivity to carbonyl and nitrile-bearing carbon.
HMBC H3, H4, H6C1, C2, C5Confirms bicyclic ring structure.
NOESY H5 (bridgehead)H4, H6 (syn protons)Confirms spatial proximity and rigid conformation.

Since this compound is a chiral molecule, determining its absolute configuration is a critical aspect of its characterization. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this purpose without requiring crystallization. Chiral Solvating Agents (CSAs) are commonly employed. rsc.orgnih.gov

The methodology involves dissolving the racemic analyte in a solution containing an enantiopure CSA. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte, which have different NMR spectral properties. This results in the splitting of NMR signals for the analyte's protons, where each enantiomer gives rise to a separate set of peaks. The integration of these separated signals allows for the determination of the enantiomeric excess (ee). nih.gov The absolute configuration can often be assigned by employing established models of the CSA-analyte interaction or by comparison with analogous compounds of known configuration. nih.govnih.gov

X-ray Crystallography for Definitive Molecular Geometry and Absolute Stereochemistry

X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, definitively confirming the bicyclic core's geometry. nih.govnih.gov This technique is particularly valuable for strained ring systems, providing empirical data to compare with computational models.

Furthermore, for a single enantiomer that crystallizes in a chiral space group, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration without ambiguity. rsc.org This makes it a gold-standard technique for stereochemical assignment. While a crystal structure for the title compound is not publicly available, analysis of related bicyclo[2.1.1]hexane structures reveals the characteristic strained geometry. nih.govnih.gov

Typical Geometric Parameters for a Bicyclo[2.1.1]hexane Core

ParameterTypical ValueSignificance
C1-C2 Bond Length~1.54 ÅStandard C-C single bond.
C2=O Bond Length~1.21 ÅTypical C=O double bond.
C1-C≡N Bond Length~1.47 ÅSingle bond between sp³ and sp carbons.
C≡N Bond Length~1.14 ÅTypical C≡N triple bond.
C1-C5-C4 Angle~95-98°Demonstrates significant ring strain.

High-Resolution Mass Spectrometry for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). mdpi.comnih.gov For this compound, HRMS would be used to verify its molecular formula, C₇H₇NO.

The technique can distinguish between compounds that have the same nominal mass but different elemental formulas. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated exact mass. A match within a narrow error margin provides strong evidence for the proposed formula.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₇NO
Nominal Mass121
Calculated Exact Mass [M]121.05276
Calculated Exact Mass [M+H]⁺122.06004

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying the presence of specific functional groups.

For this compound, the most prominent features would be the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups.

C=O Stretch: The carbonyl group in a strained, five-membered ring typically exhibits a stretching frequency in the IR spectrum at a higher wavenumber than in acyclic ketones. A value in the range of 1770-1790 cm⁻¹ would be expected.

C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity band in the IR spectrum, typically around 2240-2260 cm⁻¹. korea.ac.kr This band is often strong and easily identifiable in the Raman spectrum as well. researchgate.net

Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. osti.govnih.gov

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Typical Intensity (IR/Raman)
Nitrile (C≡N)Stretching2240 - 2260Medium / Strong
Carbonyl (C=O)Stretching1770 - 1790Strong / Medium
C-HStretching (sp³)2850 - 3000Medium / Strong

Application of 2 Oxobicyclo 2.1.1 Hexane 1 Carbonitrile As a Bioisosteric Scaffold in Chemical Biology and Drug Discovery Design

Design Principles for Saturated Bioisosteres of Aromatic Systems

The fundamental principle behind using saturated scaffolds as bioisosteres for aromatic rings is to mimic the spatial arrangement of substituents while introducing a three-dimensional character. This can influence a molecule's shape, polarity, and metabolic stability. The bicyclo[2.1.1]hexane framework, in particular, has emerged as a versatile core for this purpose.

Mimicry of ortho- and meta-Disubstituted Benzenes for Enhanced Three-Dimensionality

Saturated bicyclic scaffolds can effectively replicate the exit vectors of ortho- and meta-substituted benzene (B151609) rings, which are common motifs in bioactive compounds. chemrxiv.org The rigid, strained structure of the bicyclo[2.1.1]hexane core positions substituents in a well-defined spatial orientation that can approximate the geometry of ortho- and meta-disubstituted benzenes. chemrxiv.orgrsc.org Specifically, 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as effective mimics for ortho-substituted benzenes. chemrxiv.orgsemanticscholar.orgnih.gov Similarly, 1,3- and 1,4-disubstituted bicyclo[2.1.1]hexanes can act as bioisosteres for meta-substituted benzenes. beilstein-journals.org

The introduction of a ketone functionality at the 2-position and a carbonitrile at the 1-position of the bicyclo[2.1.1]hexane scaffold, as in 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile, provides specific vectors for further chemical elaboration, mimicking the connectivity of a disubstituted aromatic ring. This rigid, non-planar structure can lead to improved target engagement by presenting functional groups in a more defined three-dimensional space compared to a flat aromatic ring.

Influence on Molecular Shape and Exit Vectors

The geometry of the bicyclo[2.1.1]hexane core dictates the angles and distances between these exit vectors. For instance, studies comparing the crystal structures of 1,2-disubstituted bicyclo[2.1.1]hexanes with ortho-substituted benzenes have shown that while the substituent distances and some angles are similar, the dihedral angle of the bicyclic system is significantly different, confirming its three-dimensional nature. beilstein-journals.org This precise positioning of substituents can be crucial for optimizing interactions with biological targets. The presence of the oxo and carbonitrile groups in this compound further defines these vectors, offering specific points for attachment and interaction.

Scaffold Hopping Strategies Utilizing the 2-Oxabicyclo[2.1.1]hexane Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. The 2-oxabicyclo[2.1.1]hexane core, a close analog of the bicyclo[2.1.1]hexane system, has been a subject of interest for such strategies. researchgate.netresearchgate.net The introduction of an oxygen atom into the bicyclic framework can improve properties like aqueous solubility. chemrxiv.org

Recent research has demonstrated that 2-oxabicyclo[2.1.1]hexanes can serve as effective bioisosteres for both ortho- and meta-substituted benzenes. researchgate.netresearchgate.netnih.gov Synthetic methods have been developed to access these scaffolds with multiple exit vectors, allowing for their incorporation into a variety of molecular architectures. researchgate.netresearchgate.netnih.govresearchgate.net For example, a blue-light-mediated [2+2] photocycloaddition has been utilized to create novel 2-oxabicyclo[2.1.1]hexanes from simple starting materials in just three steps. acs.org These developments enable medicinal chemists to "hop" from a traditional aromatic scaffold to a more three-dimensional, and potentially more favorable, 2-oxabicyclo[2.1.1]hexane core. While the focus here is on the 2-oxabicyclo variant, the principles and synthetic accessibility are highly relevant to its carba-analog, this compound.

Development of Advanced Molecular Building Blocks for Compound Libraries

The utility of a scaffold in drug discovery is greatly enhanced by the availability of versatile building blocks that can be readily incorporated into compound libraries. For the bicyclo[2.1.1]hexane system, significant effort has been dedicated to developing synthetic routes that allow for diverse substitution patterns. researchgate.net

Visible-light-induced triplet energy transfer catalysis has been employed to access polysubstituted 2-oxabicyclo[2.1.1]hexanes from readily available starting materials. acs.org These methods provide access to building blocks with various functional groups, which are essential for constructing diverse chemical libraries for high-throughput screening. The ester group in some of these synthesized bicyclic molecules can be further manipulated, offering a handle for downstream diversification and the exploration of new chemical space. acs.org The this compound scaffold itself represents a key building block, with the ketone and nitrile functionalities offering orthogonal handles for further chemical modification.

Stereochemical Impact on Molecular Recognition and Binding Interactions

The three-dimensional nature of the bicyclo[2.1.1]hexane scaffold introduces stereochemical complexity that can have a significant impact on molecular recognition and binding interactions. Unlike planar aromatic rings, substituted bicyclic systems can exist as enantiomers or diastereomers, and the biological activity of these stereoisomers can differ dramatically. chemrxiv.org

Studies on 1,5-disubstituted bicyclo[2.1.1]hexanes have shown that the two enantiomers of a drug analog can have vastly different biological activities. chemrxiv.org This highlights the importance of stereocontrol in the synthesis of these scaffolds. The rigid conformation of the bicyclo[2.1.1]hexane core presents substituents to a biological target in a highly specific orientation. Even subtle changes in the stereochemistry of these substituents can lead to significant differences in binding affinity and efficacy. For this compound, the relative stereochemistry of the oxo and carbonitrile groups, as well as any additional substituents, will be a critical determinant of its interaction with a target protein. The defined stereochemistry can lead to more selective and potent drug candidates by optimizing key binding interactions within a protein's active site.

Future Directions and Emerging Research Avenues for 2 Oxobicyclo 2.1.1 Hexane 1 Carbonitrile

Development of Innovative and Sustainable Synthetic Routes

Currently, there are no dedicated synthetic routes reported for 2-oxobicyclo[2.1.1]hexane-1-carbonitrile. Future research will need to focus on establishing efficient and scalable methods for its preparation. Drawing inspiration from the synthesis of related bicyclo[2.1.1]hexane systems, several strategies can be envisioned.

A primary avenue for exploration is the intramolecular [2+2] photocycloaddition of a suitable diene precursor. nih.govrsc.orgchemrxiv.org This approach is a cornerstone in the synthesis of cyclobutane-containing molecules. The key would be the design and synthesis of a 1,5-diene that incorporates the necessary keto and nitrile functionalities, or their precursors, in the correct positions. Another promising strategy involves the strain-release cycloaddition of functionalized bicyclo[1.1.0]butanes (BCBs) . manchester.ac.uknih.govacs.org The reaction of a BCB bearing a nitrile or a precursor group at the bridgehead with a suitable ketene (B1206846) equivalent or an α,β-unsaturated carbonyl compound under catalytic conditions could provide a direct entry to the target scaffold.

The development of sustainable methods will be paramount. This includes the use of visible-light photoredox catalysis to avoid harsh UV irradiation, the exploration of earth-abundant metal catalysts, and designing atom-economical cascade reactions that minimize intermediate purification steps. rsc.orgrsc.orgacs.org

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyPotential PrecursorsKey TransformationPotential Advantages
Intramolecular [2+2] PhotocycloadditionSubstituted 1,5-dienes (e.g., cyano-containing vinyl ketones)Photochemically induced cyclizationConvergent; potential for stereocontrol
Strain-Release CycloadditionBicyclo[1.1.0]butane-1-carbonitrile and a ketene equivalentCatalyst-controlled [2σ+2π] cycloadditionHigh atom economy; mild reaction conditions
Tandem Radical CyclizationAcyclic radical precursors with cyano and keto groupsRadical-polar crossover cascadeAccess to complex substitution patterns
IodocyclizationFunctionalized methylenecyclobutanesIodine-mediated ring closure enamine.netresearchgate.netresearchgate.netNon-photochemical; good functional group tolerance

Exploration of Unconventional Reactivity and Catalyst Systems

The unique structural and electronic properties of this compound—namely, a ketone adjacent to a strained bridge and a bridgehead nitrile—suggest a wealth of unexplored reactivity. The bridgehead nitrile, while generally stable, could be transformed into other valuable functional groups such as a carboxylic acid or a primary amine, providing building blocks for medicinal chemistry. manchester.ac.ukresearchgate.net The reactivity of the ketone, influenced by the strained bicyclic system, is also of significant interest.

Future research should investigate the selective transformations of these functional groups under various catalytic systems. For instance, catalyst-controlled divergent synthesis could allow for selective reaction at either the ketone or the nitrile. nih.gov Chiral Lewis acids or Brønsted acids could be employed to achieve enantioselective additions to the carbonyl group. rsc.org Furthermore, the development of photocatalytic methods for the functionalization of the C-H bonds of the bicyclic core would open up new avenues for creating diverse derivatives. acs.org The behavior of this α-ketonitrile under radical conditions or transition-metal-catalyzed C-C bond activation could lead to novel ring-opening or rearrangement reactions, providing access to other complex carbocyclic frameworks. rsc.org

Integration into Complex Polycyclic Architectures

A major driving force for the interest in bicyclic scaffolds is their application as bioisosteres in drug discovery. rsc.orgresearchgate.netnih.gov The rigid framework of this compound makes it an excellent candidate for replacing planar aromatic rings in bioactive molecules, a strategy often termed "escaping from flatland." rsc.org The defined exit vectors from the scaffold can orient substituents in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets.

Future work should focus on incorporating this scaffold into known drug molecules and new chemical entities. The nitrile and ketone functionalities serve as versatile handles for further elaboration and connection to other molecular fragments. For example, the nitrile can be converted to a tetrazole, a common carboxylic acid isostere, while the ketone can undergo reactions like reductive amination to install further diversity. The synthesis of a library of derivatives with different substitution patterns on the bicyclic core will be crucial for exploring the structure-activity relationships and validating its potential as a novel bioisostere. rsc.org

Advanced Computational Design for Tailored Molecular Properties

Given the challenges in synthesizing and experimentally screening novel compounds, in silico methods will be an indispensable tool for guiding future research. acs.org Computational chemistry can provide deep insights into the properties of this compound and its derivatives before they are synthesized in the lab.

Key areas for computational investigation include:

Strain Energy and Stability: Quantifying the ring strain and comparing it to other bicyclic systems to predict its chemical stability and reactivity.

Conformational Analysis: Determining the preferred conformations and the geometric arrangement of substituents.

Electronic Properties: Calculating dipole moments, electrostatic potential maps, and frontier molecular orbital energies to predict reactivity and potential non-covalent interactions.

Bioisosteric Similarity: Using vector analysis and property matching to compare the scaffold with various substituted phenyl rings to identify the most promising isosteric replacements. nih.gov

These computational studies will enable the rational design of derivatives with tailored properties, such as improved solubility, metabolic stability, or specific electronic characteristics for materials science applications.

Table 2: Predicted Physicochemical Properties (Illustrative)

PropertyBenzene (B151609)Bicyclo[2.1.1]hexane2-Oxabicyclo[2.1.1]hexaneThis compound (Hypothetical)
F(sp³)0.001.000.830.83
ClogP2.13~2.0~1.1 rsc.org~0.5 - 1.5
Water SolubilityLowLowModerate rsc.orgModerate to High
Dipole Moment (Debye)0LowModerateHigh

Expansion into Materials Science or Catalyst Design Applications

Beyond medicinal chemistry, the rigid and well-defined structure of this compound makes it an intriguing building block for materials science and catalyst design.

In materials science , the high sp³-carbon content and rigidity could be exploited in the synthesis of novel polymers with unique thermal or mechanical properties. The polar ketone and nitrile groups could influence the polymer's dielectric properties or facilitate intermolecular interactions, leading to self-assembling materials.

In catalyst design , the bicyclic scaffold could serve as a chiral backbone for the development of new ligands for asymmetric catalysis. The functional groups provide attachment points for metal-binding moieties, and the rigid structure could create a well-defined chiral pocket around a metal center, inducing high stereoselectivity in catalytic transformations. Research in this area would involve synthesizing chiral derivatives of the scaffold and evaluating their performance as ligands in a range of asymmetric reactions.

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